molecular formula C7H11ClN2O B1402836 5-Isopropylpyrimidin-2-ol hydrochloride CAS No. 1401426-12-7

5-Isopropylpyrimidin-2-ol hydrochloride

Cat. No. B1402836
CAS RN: 1401426-12-7
M. Wt: 174.63 g/mol
InChI Key: PUMOFAGEFSQEHL-UHFFFAOYSA-N
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Description

5-Isopropylpyrimidin-2-ol hydrochloride is a chemical compound with the molecular formula C7H11ClN2O . It has gained significant attention in scientific research due to its unique properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 5-Isopropylpyrimidin-2-ol hydrochloride consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 174.63 g/mol.

Scientific Research Applications

Synthesis of Pyrimidine Precursors

A study by Šterk et al. (2012) demonstrates the synthesis of functionalized 5-methylpyrimidine derivatives, which are key pyrimidine precursors used in the synthesis of rosuvastatin. This efficient method avoids metal catalysis and cryogenic reaction conditions (Šterk, Časar, Jukič, & Košmrlj, 2012).

Colorimetric and Fluorometric Sensors

Gupta, Singhal, & Singh (2016) developed novel pyrimidine-based sensors that show potential applications in colorimetric and reversible fluorometric turn-off sensors. These sensors exhibit electrochemical changes and fluorescence quenching upon interaction with specific ions (Gupta, Singhal, & Singh, 2016).

Antibacterial Activity

Chandrasekaran & Nagarajan (2005) synthesized novel 2-amino-6-aryl-4-(2-thienyl)pyrimidines and evaluated their antibacterial activity. They found that certain compounds had better activity against gram-positive bacteria compared to reference antibiotics (Chandrasekaran & Nagarajan, 2005).

Glycoenzyme Inhibitors

Szennyes et al. (2020) synthesized 2-C-(β-D-glucopyranosyl)-pyrimidines and evaluated them as inhibitors of glycoenzymes. Their study revealed moderate inhibition against certain enzymes, contributing to the understanding of glycoenzyme activity (Szennyes, Gyémánt, Somsák, & Bokor, 2020).

Antifungal Activity

Zhang et al. (2016) explored the synthesis of pyrazolo[1,5-a]pyrimidines derivatives and their antifungal activity. Some derivatives exhibited significant antifungal abilities against specific phytopathogenic fungi (Zhang, Peng, Wang, Wang, & Zhang, 2016).

Anti-inflammatory and Analgesic Agents

Antre et al. (2011) synthesized novel pyrazolone derivatives attached to a pyrimidine moiety, evaluating their anti-inflammatory, analgesic, and antipyretic activities. This research contributes to the development of potential therapeutic agents (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).

Phosphodiesterase Type 5 Inhibitor

Mochida et al. (2002) studied a phosphodiesterase type 5 inhibitor containing a pyrimidinyl moiety, highlighting its potential in enhancing the nitric oxide/cGMP pathway. This research provides insights into new therapeutic approaches (Mochida, Takagi, Inoue, Noto, Yano, Fujishige, Sasaki, Yuasa, Kotera, Omori, & Kikkawa, 2002).

properties

IUPAC Name

5-propan-2-yl-1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5(2)6-3-8-7(10)9-4-6;/h3-5H,1-2H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMOFAGEFSQEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC(=O)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropylpyrimidin-2-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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